

## Application Note: HPLC-Based Quantification of Dydrogesterone in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Dydrogesterone	
Cat. No.:	B1671002	Get Quote

#### AN-DYD-HPLC-2025

Audience: Researchers, scientists, and drug development professionals.

#### Abstract:

This application note provides detailed protocols for the quantification of **dydrogesterone** in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for research, quality control, and stability testing. The described methods are selective, accurate, and precise for the determination of **dydrogesterone** in solid dosage forms.

## Introduction

**Dydrogesterone** is a synthetic progestogen used in a variety of gynecological conditions. Accurate and reliable quantification of **dydrogesterone** in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This document details validated HPLC methods for this purpose, providing researchers with the necessary protocols to implement these techniques in their laboratories.

## **Experimental Methods**

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the quantification of **dydrogesterone**. The key parameters of these methods are



summarized below.

## **Chromatographic Conditions**

A summary of various chromatographic conditions from published research is presented in Table 1. These methods demonstrate the flexibility in column choice and mobile phase composition for the analysis of **dydrogesterone**.

Table 1: Comparative Summary of HPLC and UPLC Chromatographic Conditions for **Dydrogesterone** Quantification

Parameter	Method 1 (UPLC)[1][2]	Method 2 (HPLC)[3]	Method 3 (HPLC)[4]	Method 4 (LC/MS)[5]
Column	Acquity BEH C18 (50 x 2.1 mm, 1.7 μm)	Agilent Zorbax C18 (250 x 4.6 mm, 5 μm)	L1 packing (4.6 mm x 15 cm, 3 μm)	Zorbax SB-C18 (100 x 3.0 mm, 3.5 μm)
Mobile Phase	Acetonitrile : NaH2PO4 buffer (55:45 v/v)	Methanol : Phosphate Buffer (pH 4.5) (75:25 v/v)	Water : Alcohol : Acetonitrile (530:260:210 v/v/v)	Acetonitrile : 1 mM Ammonium Acetate (80:20 v/v)
Flow Rate	0.3 mL/min	Not Specified	1 mL/min	1 mL/min
Detection	PDA at 260 nm	UV at 232 nm	UV at 280 nm	MS/MS (APCI+, m/z 313 > m/z 295)
Temperature	Room Temperature	Not Specified	40 °C	35 °C
Injection Volume	Not Specified	Not Specified	20 μL	Not Specified
Retention Time	1.928 min	3.178 min	~1.0 (relative)	1.3 min

### **Method Validation Parameters**

The validation of analytical methods is critical to ensure their reliability. Table 2 summarizes the validation parameters for the selected HPLC methods.



Table 2: Summary of Method Validation Data

Parameter	Method 1 (UPLC)	Method 2 (HPLC)	Method 4 (LC/MS)
Linearity Range	25–150 μg/mL	4–16 μg/mL	5–150 ng/mL
Correlation Coefficient (r²)	0.99972	0.9993	> 0.997
LOD	0.3 μg/mL	2.61 μg/mL	Not Specified
LOQ	1 μg/mL	7.91 μg/mL	Not Specified
Accuracy (% Recovery)	99.2–101.0%	99.836–99.906%	< 7.5% (as accuracy value)
Precision (%RSD)	< 1%	Not Specified	< 12.5%

# Detailed Experimental Protocols Protocol 1: UPLC Method

This protocol is based on a validated stability-indicating UPLC method.

#### 3.1.1. Reagents and Materials

- Acetonitrile (HPLC Grade)
- Sodium Dihydrogen Phosphate (NaH2PO4) (Analytical Grade)
- Dydrogesterone Reference Standard
- Water (HPLC Grade)
- 0.45 μm Membrane Filter

#### 3.1.2. Equipment

- Waters Acquity UPLC system with a PDA detector
- Acquity BEH C18 column (50 x 2.1 mm, 1.7 μm)



- Sonicator
- Analytical Balance

#### 3.1.3. Preparation of Solutions

- Buffer Preparation (NaH2PO4 solution): Dissolve 1.19 g of sodium dihydrogen phosphate in 1 liter of HPLC grade water and filter through a 0.45 μm nylon filter.
- Mobile Phase: Prepare a mixture of NaH2PO4 buffer and acetonitrile in the ratio of 45:55
   (v/v). Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and transfer 10 mg of **Dydrogesterone** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 μg/mL. From this stock solution, prepare working standards of desired concentrations (e.g., 25, 50, 75, 100, 125, 150 μg/mL) by diluting with the mobile phase.
- Sample Solution Preparation:
  - Weigh and powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 10 mg of dydrogesterone and transfer it to a 10 mL volumetric flask.
  - Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the dydrogesterone.
  - Dilute to volume with the mobile phase and mix well.
  - Filter the solution through a 0.45 μm syringe filter.
  - Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 μg/mL.

#### 3.1.4. Chromatographic Analysis

Inject 10 μL of the standard and sample solutions into the UPLC system.



- Run the analysis under the conditions specified for Method 1 in Table 1.
- Quantify the **dydrogesterone** peak based on the peak area response.

## **Protocol 2: HPLC Method**

This protocol is based on a validated RP-HPLC method.

#### 3.2.1. Reagents and Materials

- Methanol (HPLC Grade)
- Phosphate Buffer (pH 4.5) (Analytical Grade)
- Dydrogesterone Reference Standard
- Water (HPLC Grade)

#### 3.2.2. Equipment

- HPLC system with a UV detector
- Agilent Zorbax C18 column (250 x 4.6 mm, 5 μm)
- Sonicator
- Analytical Balance

#### 3.2.3. Preparation of Solutions

- Mobile Phase: Prepare a mixture of Methanol and Phosphate Buffer (pH 4.5) in the ratio of 75:25 (v/v). Degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of dydrogesterone in the mobile phase. From the stock solution, prepare working standards in the linearity range of 4-16 μg/mL.
- Sample Solution Preparation:



- Weigh and finely powder 20 tablets.
- Transfer a quantity of powder equivalent to 10 mg of dydrogesterone into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 20 minutes.
- Make up the volume with the mobile phase and mix.
- Filter the solution through a 0.45 μm filter.
- Dilute a suitable volume of the filtrate with the mobile phase to obtain a concentration within the linearity range.

#### 3.2.4. Chromatographic Analysis

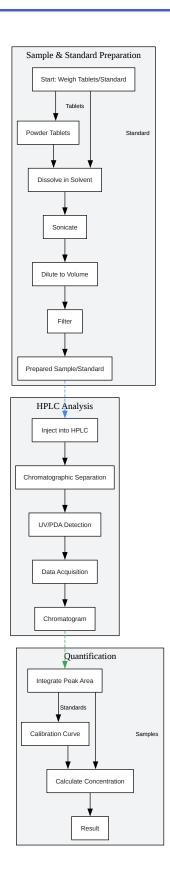
- Inject the prepared standard and sample solutions into the HPLC system.
- Perform the analysis using the conditions outlined for Method 2 in Table 1.
- Determine the concentration of dydrogesterone in the sample by comparing the peak area with that of the standard.

## **Visualizations**

## **Experimental Workflow**

The general workflow for the HPLC quantification of **dydrogesterone** from pharmaceutical tablets is depicted below.





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Caption: General workflow for HPLC analysis of dydrogesterone.



## Conclusion

The HPLC and UPLC methods described in this application note are suitable for the routine quantification of **dydrogesterone** in pharmaceutical dosage forms. The protocols are detailed and provide a solid foundation for researchers to develop or validate their own methods for quality control and research purposes. The choice of method will depend on the available instrumentation and specific requirements of the analysis.

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